1-(1-Benzylpiperidin-4-yl)-1H-pyrrole-2-carbaldehyde
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Overview
Description
1-(1-Benzylpiperidin-4-yl)-1H-pyrrole-2-carbaldehyde is a complex organic compound that features a piperidine ring conjugated to a benzyl group and a pyrrole ring with an aldehyde functional group
Preparation Methods
The synthesis of 1-(1-Benzylpiperidin-4-yl)-1H-pyrrole-2-carbaldehyde can be achieved through various synthetic routes. One common method involves the reaction of 1-benzylpiperidin-4-ylamine with pyrrole-2-carboxaldehyde under controlled conditions. The reaction typically requires a solvent such as ethanol or tetrahydrofuran (THF) and may involve catalysts to facilitate the process. The mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete reaction .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include steps for purification, such as recrystallization or chromatography, to obtain the desired product in high purity.
Chemical Reactions Analysis
1-(1-Benzylpiperidin-4-yl)-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring, where nucleophiles can replace hydrogen atoms.
Condensation: The aldehyde group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones
Common reagents and conditions used in these reactions include solvents like ethanol, THF, and dichloromethane, as well as catalysts such as palladium or copper complexes. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(1-Benzylpiperidin-4-yl)-1H-pyrrole-2-carbaldehyde has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of potential therapeutic agents, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Biological Studies: Researchers use this compound to study its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic effects
Mechanism of Action
The mechanism of action of 1-(1-Benzylpiperidin-4-yl)-1H-pyrrole-2-carbaldehyde involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. For example, it may inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, thereby enhancing cholinergic signaling in the nervous system .
Comparison with Similar Compounds
1-(1-Benzylpiperidin-4-yl)-1H-pyrrole-2-carbaldehyde can be compared with other similar compounds, such as:
N-(1-Benzylpiperidin-4-yl)acetohydrazide: This compound also features a benzylpiperidine moiety but with an acetohydrazide functional group instead of a pyrrole ring.
4-Benzylpiperidine: A simpler compound with a benzyl group attached to a piperidine ring, lacking the pyrrole and aldehyde functionalities
The uniqueness of this compound lies in its combination of the piperidine, benzyl, and pyrrole moieties, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(1-benzylpiperidin-4-yl)pyrrole-2-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O/c20-14-17-7-4-10-19(17)16-8-11-18(12-9-16)13-15-5-2-1-3-6-15/h1-7,10,14,16H,8-9,11-13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYCKCLZHSRKOSL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C=CC=C2C=O)CC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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